molecular formula C18H20N2O7 B11299379 N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine

Cat. No.: B11299379
M. Wt: 376.4 g/mol
InChI Key: JIHIBVAPJJWRNT-UHFFFAOYSA-N
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Description

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The specific structure of this compound includes a chromen-2-one core with various functional groups attached, making it a versatile molecule for various applications.

Chemical Reactions Analysis

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, making it a potent antimicrobial agent . It also exhibits anti-inflammatory and antioxidant activities by modulating various signaling pathways and reducing oxidative stress .

Comparison with Similar Compounds

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine can be compared with other coumarin derivatives such as:

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H20N2O7/c1-10-12-4-3-11(26-2)7-14(12)27-18(25)13(10)5-6-15(21)19-8-16(22)20-9-17(23)24/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)

InChI Key

JIHIBVAPJJWRNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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